1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone
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Description
1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone is a useful research compound. Its molecular formula is C20H24Cl2N2O2 and its molecular weight is 395.32. The purity is usually 95%.
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Biological Activity
1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone is a synthetic compound with potential biological activities. Its structure includes a pyrrole ring and a morpholine moiety, which are known to influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C20H24Cl2N2O2
- Molecular Weight : 395.32 g/mol
- IUPAC Name : 1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(2,6-dimethylmorpholino)ethanone
Research indicates that compounds with similar structures often interact with various biological targets. The pyrrole and morpholine components may enhance the compound's ability to modulate cellular pathways, potentially affecting processes such as apoptosis, cell proliferation, and metabolic regulation.
Anticancer Activity
Studies have shown that pyrrole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The presence of the 3,4-dichlorophenyl group is associated with enhanced antimicrobial activity. Research has indicated that similar compounds can inhibit the growth of various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents.
Neuroprotective Effects
Some studies have suggested that pyrrole derivatives may possess neuroprotective properties. They could potentially modulate neurotransmitter levels or protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases.
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its specific structural components:
- Pyrrole Ring : Essential for anticancer activity.
- Morpholine Moiety : May enhance solubility and bioavailability.
- Chlorophenyl Group : Contributes to antimicrobial efficacy.
Properties
IUPAC Name |
1-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(2,6-dimethylmorpholin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O2/c1-12-7-17(20(25)11-23-9-13(2)26-14(3)10-23)15(4)24(12)16-5-6-18(21)19(22)8-16/h5-8,13-14H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEXQKXSAIXISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)C2=C(N(C(=C2)C)C3=CC(=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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